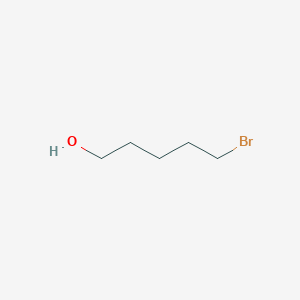

5-Bromopentan-1-ol

Description

Overview of Halogenated Alcohols in Organic Synthesis Research

Halogenated alcohols, or haloalcohols, are a class of organic compounds that contain both a halogen atom and a hydroxyl group. alevelchemistryhelp.co.uk These compounds are pivotal in organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules. alevelchemistryhelp.co.uk The presence of two different reactive sites within the same molecule allows for a sequence of chemical transformations.

The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to form aldehydes or carboxylic acids, and esterification. britannica.com The halogen atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. alevelchemistryhelp.co.uk This dual reactivity is a cornerstone of their utility. The specific halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity, with the carbon-halogen bond strength decreasing down the group, making iodo- and bromo- derivatives more reactive in substitution reactions. cas.cn

The synthesis of haloalcohols can be achieved through various methods, including the deoxygenative halogenation of diols or the reaction of alcohols with halogenating agents like phosphorus tribromide or thionyl chloride. britannica.comcas.cnyoutube.com These reactions themselves are fundamental topics in organic chemistry education and research. alevelchemistryhelp.co.uk

Significance of 5-Bromopentan-1-ol as a Bifunctional Building Block

This compound, with the chemical formula C5H11BrO, is a prime example of a bifunctional building block. guidechem.comcymitquimica.comamerigoscientific.commyskinrecipes.com Its structure consists of a five-carbon chain with a hydroxyl (-OH) group at one end (C1) and a bromine (-Br) atom at the other (C5). guidechem.comcymitquimica.com This specific arrangement of functional groups makes it a highly valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comcymitquimica.commyskinrecipes.com

The term "bifunctional building block" refers to a molecule that possesses two distinct reactive functional groups. amerigoscientific.comnih.gov This duality allows for selective and sequential reactions, providing a strategic advantage in the construction of complex molecular architectures. For instance, the hydroxyl group of this compound can be protected while a reaction is carried out at the carbon bearing the bromine atom, or vice versa.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. cymitquimica.com For example, it can be displaced by nucleophiles like cyanide, amines, or alkoxides. Simultaneously, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. britannica.com This versatility is demonstrated in its use to synthesize compounds like 5-(dimethylamino)pentan-1-ol (B1346504) through reaction with dimethylamine.

A notable intramolecular reaction of this compound is its cyclization to form tetrahydropyran (B127337) (oxane), a common structural motif in many natural products. wikipedia.org This reaction, typically carried out in the presence of a base, highlights the utility of having both a nucleophilic center (the deprotonated alcohol) and an electrophilic center (the carbon attached to the bromine) within the same molecule.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on its role in academic and industrial research, strictly adhering to the outlined sections.

This article will delve into:

A general overview of halogenated alcohols to provide context for the specific properties of this compound.

A detailed analysis of this compound as a bifunctional building block, exploring the reactivity of its hydroxyl and bromo functional groups.

The creation of a reference table for all mentioned chemical compounds and their corresponding PubChem CIDs to ensure clarity and facilitate further research.

The content will be presented in a professional and authoritative tone, drawing from diverse and credible scientific sources. Interactive data tables will be utilized to present key information in a clear and accessible format.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVQJXVMLRGNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067861 | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34626-51-2 | |

| Record name | 5-Bromo-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34626-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 Bromopentan 1 Ol

Classical Synthesis Routes and Their Academic Implications

Hydrobromic Acid-Mediated Substitution of 1,5-Pentanediol (B104693)

A prevalent and well-documented method for synthesizing 5-bromopentan-1-ol involves the direct reaction of 1,5-pentanediol with hydrobromic acid. guidechem.comchemicalbook.com This approach is valued for its straightforwardness and use of readily available starting materials.

The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of 1,5-pentanediol is first protonated by the strong hydrobromic acid, forming a good leaving group (water). Subsequently, the bromide ion (Br-), a strong nucleophile, attacks the terminal carbon atom, displacing the water molecule and forming the C-Br bond. This process selectively occurs at one of the hydroxyl groups, yielding this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 70–80°C. guidechem.comchemicalbook.com This provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Time: A reaction time of approximately 15 hours is commonly employed to ensure the complete consumption of the starting material. guidechem.comchemicalbook.com

Solvents: Benzene (B151609) is frequently used as a solvent in this reaction. guidechem.comchemicalbook.com Its azeotropic properties with water help to remove the water byproduct, driving the equilibrium towards the formation of the desired product. The use of a Dean-Stark trap in conjunction with toluene (B28343) (a similar aromatic solvent) also serves this purpose. guidechem.com

A typical laboratory procedure involves heating a mixture of 1,5-pentanediol, concentrated hydrobromic acid, and a suitable solvent like benzene or toluene under reflux. guidechem.comchemicalbook.com

Under optimized laboratory conditions, this method can achieve high yields. For instance, a reported procedure using 1,5-pentanediol, 40% hydrobromic acid, and benzene at 70-80°C for 15 hours resulted in a yield of 89.1%. guidechem.comchemicalbook.com The crude product is typically purified through a series of washes with sodium hydroxide (B78521) solution (to neutralize excess acid), hydrochloric acid, and brine, followed by drying and column chromatography. guidechem.comchemicalbook.com The scalability of this process is a key consideration for industrial applications, with potential challenges related to the handling of corrosive hydrobromic acid and the use of benzene, a regulated solvent.

Optimization of Reaction Conditions: Temperature, Time, Solvents (e.g., Benzene)

Reduction of 5-Bromovaleric Acid (or derivatives)

An alternative synthetic route to this compound involves the reduction of 5-bromovaleric acid or its esters. fishersci.co.uk This method is particularly useful when the corresponding carboxylic acid is more readily available or when specific reaction conditions are desired.

Borane-tetrahydrofuran (B86392) (BH3-THF) complex is a powerful and selective reducing agent for carboxylic acids. wikipedia.org It efficiently reduces the carboxyl group to a primary alcohol without affecting the bromo functionality. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). nih.govfishersci.no The borane (B79455) first forms an acyloxyborane intermediate with the carboxylic acid, which is then further reduced to the alcohol.

The use of borane complexes offers a mild and efficient way to synthesize this compound from 5-bromovaleric acid, often with high yields and selectivity.

Interactive Data Table: Reactants and Conditions

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Pentanediol | 40% Hydrobromic Acid | Benzene | 70-80 | 15 | 89.1 | guidechem.comchemicalbook.com |

| 1,5-Pentanediol | Concentrated Hydrobromic Acid | Toluene | Reflux | 15 | Not specified | guidechem.com |

| 5-Bromovaleric Acid | Borane-THF Complex | Tetrahydrofuran | Not specified | Not specified | Not specified | fishersci.co.uk |

Alternative Reducing Agents and Their Selectivity

The preparation of this compound often involves the reduction of a carboxylic acid precursor, such as 5-bromovaleric acid, or its corresponding ester. fishersci.co.uk The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting the carbon-bromine bond.

Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce esters and carboxylic acids to primary alcohols. However, they can also cleave the C-Br bond, leading to undesired byproducts. Softer reducing agents and carefully controlled reaction conditions are therefore necessary to achieve high chemoselectivity.

Diisobutylaluminium hydride (DIBAL-H) is a versatile, electrophilic reducing agent. lscollege.ac.in Its reactivity can be moderated by using stoichiometric amounts and low temperatures (e.g., -78 °C). Under these conditions, DIBAL-H can reduce esters to aldehydes. wikipedia.org While full reduction to the alcohol is possible, the controlled partial reduction highlights its potential for selective transformations that might avoid over-reduction or side reactions. wikipedia.org

Borane complexes , such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective for the selective reduction of carboxylic acids in the presence of other functional groups, including esters and halides. acs.org These reagents are generally less reactive towards alkyl halides than aluminohydrides, making them excellent candidates for the clean conversion of 5-bromovaleric acid to this compound.

The table below summarizes the selectivity of various reducing agents relevant to the synthesis of this compound or related compounds.

| Reducing Agent | Precursor | Product | Selectivity Profile |

| Lithium aluminum hydride (LiAlH₄) | Ester / Carboxylic Acid | Primary Alcohol | High reactivity; can reduce C-Br bond. |

| Sodium borohydride (B1222165) (NaBH₄) | Aldehyde / Ketone | Primary / Secondary Alcohol | Generally does not reduce esters or carboxylic acids but is selective for aldehydes. |

| Diisobutylaluminium hydride (DIBAL-H) | Ester | Aldehyde or Alcohol | Electrophilic nature; reduction can be stopped at the aldehyde stage at low temperatures. lscollege.ac.inwikipedia.org |

| Borane (BH₃·THF or BMS) | Carboxylic Acid | Primary Alcohol | High chemoselectivity for carboxylic acids over many other functional groups, including alkyl halides. acs.org |

Novel and Green Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally benign methods for synthesizing this compound, moving away from traditional routes that often involve hazardous materials and generate significant waste.

Catalytic Transformations for Improved Efficiency

Another area of catalytic research focuses on the reduction of carboxylic acids. While not yet specifically demonstrated for 5-bromovaleric acid, nickel-catalyzed methods using silanes as reducing agents have emerged for the selective conversion of various carboxylic acids to aldehydes. acs.org Such catalytic systems could potentially be adapted for the full reduction to alcohols, offering a more efficient alternative to traditional hydride reagents.

Bio-catalytic or Enzyme-Mediated Synthesis

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions (aqueous media, ambient temperature and pressure). For the synthesis of this compound, key enzyme classes include:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the synthetic direction, an ADH could be used to reduce 5-bromopentanal (B1354046) to this compound with high enantioselectivity if a chiral product is desired. This enzymatic reduction uses cofactors like NADH and can be part of a whole-cell biocatalytic system. nih.gov

Lipases: While typically used for ester hydrolysis or synthesis, lipases can be employed in kinetic resolutions of racemic haloalcohols, allowing for the separation of enantiomers. This is valuable if one stereoisomer of a this compound derivative is required.

The use of biocatalysts in producing haloalcohols is a growing field, driven by the demand for chiral building blocks in the pharmaceutical and fine chemical industries.

Sustainable Chemistry Considerations in this compound Production

The principles of green chemistry aim to minimize the environmental impact of chemical processes. wikipedia.org For the production of this compound, several considerations are paramount:

Solvent Selection: Traditional syntheses often use hazardous solvents. For example, the reaction of 1,5-pentanediol with hydrobromic acid has been performed in benzene, a known carcinogen. wikipedia.org Replacing benzene with a less toxic alternative like toluene is a critical green modification. fishersci.seguidetopharmacology.org Ethereal solvents like tetrahydrofuran (THF), while common, can form explosive peroxides and are also under scrutiny. fishersci.nonih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods inherently improve atom economy compared to routes that use stoichiometric reagents which are consumed in the reaction.

Hazardous Reagents: The use of toxic and hazardous reagents should be avoided. For instance, moving from older methods that might have used chromium-based oxidants (to produce a precursor aldehyde) to modern catalytic or enzymatic methods represents a significant improvement in sustainability. Similarly, replacing highly flammable and pyrophoric reagents like LiAlH₄ with more stable borane complexes or catalytic hydrogenation systems enhances safety.

Process Intensification: The use of continuous flow reactors, as mentioned in some industrial adaptations, can improve safety, reproducibility, and efficiency, which are key aspects of green engineering.

By integrating these green chemistry principles, the production of this compound can be made safer, more efficient, and more sustainable.

Reactivity and Transformational Chemistry of 5 Bromopentan 1 Ol

Nucleophilic Substitution Reactions

The chemical behavior of 5-bromopentan-1-ol is dominated by nucleophilic substitution, where the bromine atom, being a good leaving group, is displaced by a nucleophile. These reactions can occur in either an intramolecular or intermolecular fashion, leading to a diverse range of products.

When subjected to basic conditions, this compound can undergo an intramolecular nucleophilic substitution reaction. The proximity of the hydroxyl group to the electrophilic carbon-bearing bromine facilitates the formation of a cyclic product.

In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydroxyl group of this compound is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine, resulting in the displacement of the bromide ion and the formation of a stable six-membered cyclic ether, tetrahydropyran (B127337) (THP). stackexchange.com This type of reaction is a classic example of an intramolecular Williamson ether synthesis.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH) | Tetrahydropyran | Intramolecular Williamson Ether Synthesis |

The mechanism for the intramolecular cyclization of this compound to tetrahydropyran is a well-understood S(_N)2 process. stackexchange.commasterorganicchemistry.com The reaction proceeds via the following steps:

Deprotonation: A base abstracts the acidic proton from the terminal hydroxyl group, creating a primary alkoxide ion. This alkoxide is a much stronger nucleophile than the starting alcohol. masterorganicchemistry.com

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the bromine atom from the backside, relative to the carbon-bromine bond. dalalinstitute.com This backside attack is characteristic of the S(_N)2 mechanism.

Transition State: The reaction proceeds through a five-membered ring-like transition state where the new carbon-oxygen bond is forming concurrently as the carbon-bromine bond is breaking.

Product Formation: The bromide ion is expelled as the leaving group, and the new C-O bond is fully formed, resulting in the cyclic ether, tetrahydropyran. masterorganicchemistry.com

The favorability of this intramolecular reaction is due to the formation of a thermodynamically stable, strain-free six-membered ring.

In addition to cyclizing, this compound can react with external nucleophiles in intermolecular substitution reactions. The outcome of the reaction is dependent on the nature of the nucleophile used.

When this compound is treated with an oxygen-based nucleophile, such as hydroxide (OH⁻), an intermolecular S(_N)2 reaction can occur at the carbon-bromine bond. stackexchange.comechemi.com This reaction competes with the intramolecular cyclization. The hydroxide ion attacks the electrophilic carbon, displacing the bromide and resulting in the formation of 1,5-Pentanediol (B104693). stackexchange.comechemi.com The synthesis of this compound is often achieved via the reaction of 1,5-pentanediol with hydrobromic acid, demonstrating the reversible nature of this transformation under different conditions. chemicalbook.comarkat-usa.orgrsc.org

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Hydroxide (OH⁻) | 1,5-Pentanediol | Intermolecular Nucleophilic Substitution (S(_N)2) |

The bromine atom in this compound can also be displaced by various nitrogen nucleophiles, such as amines or the azide (B81097) ion, to form C-N bonds. For instance, the reaction with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) yields 5-azidopentan-1-ol. nottingham.ac.uk This azido-alcohol is a valuable intermediate that can be subsequently reduced to form 5-aminopentan-1-ol, an important aminoalkane derivative. nottingham.ac.uk This two-step process is a common strategy for the synthesis of primary amines from alkyl halides.

| Reactant | Nucleophile | Intermediate Product | Final Product (after reduction) |

| This compound | Azide Ion (N₃⁻) | 5-Azidopentan-1-ol | 5-Aminopentan-1-ol |

Intermolecular Nucleophilic Displacements

Reactions with Carbon Nucleophiles (e.g., Cyanide leading to Nitriles)

The reaction of this compound with carbon nucleophiles, such as the cyanide ion (CN⁻), is a key method for carbon chain extension. This nucleophilic substitution reaction, typically an S(_N)2 process, involves the displacement of the bromide ion by the cyanide ion to form a new carbon-carbon bond. libretexts.org

When this compound is heated under reflux with a solution of sodium or potassium cyanide in ethanol, the bromine atom is replaced by a cyano group, yielding 6-hydroxyhexanenitrile. chemguide.co.uklibretexts.org The use of an alcoholic solvent is crucial, as the presence of water can lead to the formation of pentan-1,5-diol as a competing substitution product. libretexts.org

The general reaction is as follows: Br-(CH₂)₅-OH + NaCN → NC-(CH₂)₅-OH + NaBr

This transformation is significant in organic synthesis as the resulting hydroxynitrile can be further manipulated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to various other functionalized molecules.

Reactions with Phosphonate (B1237965) Anions for Alkylphosphonate Synthesis

The synthesis of alkylphosphonates from this compound can be achieved through its reaction with phosphonate anions. This transformation is a variation of the Michaelis-Arbuzov reaction. In a typical procedure, an appropriate trialkyl phosphite (B83602) is deprotonated with a strong base, such as sodium hydride, to generate the phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound.

This reaction results in the formation of a new carbon-phosphorus bond, yielding a dialkyl (5-hydroxypentyl)phosphonate. The hydroxyl group of the initial alcohol remains intact during this process, allowing for further functionalization if desired.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to 5-Bromopentanal (B1354046)

The selective oxidation of this compound to 5-bromopentanal requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

Several methods are effective for this transformation:

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgalfa-chemistry.com The Swern oxidation is known for its mild conditions and high yields. researchgate.netrsc.org

Corey-Kim Oxidation: This procedure involves the use of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which form an electrophilic sulfur species that activates the alcohol. alfa-chemistry.comwikipedia.org Subsequent addition of a base, such as triethylamine, leads to the formation of the aldehyde. alfa-chemistry.com This method can be performed at temperatures higher than the Swern oxidation, typically ranging from -25 °C to 0 °C. wikipedia.org

Pyridinium Chlorochromate (PCC): PCC is a milder alternative to other chromium-based reagents and can effectively oxidize primary alcohols to aldehydes. organicchemistrytutor.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.orglibretexts.org

2-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine compound that serves as a mild and selective oxidizing agent for converting primary alcohols to aldehydes. gaylordchemical.comnih.gov The reaction is often performed in a solvent such as DMSO. gaylordchemical.com

Table of Reagents for Selective Oxidation to 5-Bromopentanal

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) | Mild conditions, high yields. wikipedia.orgalfa-chemistry.comresearchgate.netrsc.org |

| Corey-Kim Oxidation (NCS, DMS, Et₃N) | -25 °C to 0 °C | Milder than Swern, avoids very low temperatures. alfa-chemistry.comwikipedia.org |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | A common and effective reagent. rsc.orgorganicchemistrytutor.comlibretexts.org |

5-Bromopentanal is susceptible to oxidation to 5-bromopentanoic acid, especially in the presence of air. researchgate.net To ensure its stability, it should be stored under an inert atmosphere, such as nitrogen or argon, and kept in a refrigerator or freezer at temperatures between 2-8°C. researchgate.netbldpharm.com It is also advisable to protect it from light. researchgate.net If the aldehyde becomes contaminated with the carboxylic acid over time, it can be purified by dissolving it in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity. researchgate.net

Reagents and Conditions (e.g., Swern Oxidation, Corey-Kim Oxidation, PCC, IBX)

Oxidation to 5-Bromopentanoic Acid

The oxidation of the primary alcohol in this compound to a carboxylic acid, 5-bromopentanoic acid, can be accomplished using stronger oxidizing agents. This transformation is a valuable step in the synthesis of various more complex molecules. For instance, research has shown that the alcohol can be oxidized to the carboxylic acid via the aldehyde by sequential treatment with IBX and then oxone. acs.org Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) can also be employed for this conversion.

Reduction Reactions of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound can undergo reduction, a reaction that involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen (C-H) bond. This transformation is a key strategy for removing the bromine atom and accessing different chemical structures. The feasibility and selectivity of this reduction depend on the choice of the reducing agent and the reaction conditions.

Conversion to Pentan-1-ol

A common reduction of this compound involves the complete removal of the bromine atom to yield pentan-1-ol. This type of reaction is typically accomplished using strong reducing agents that are capable of cleaving the carbon-halogen bond. One such reagent is lithium aluminum hydride (LiAlH₄).

4 Br(CH₂)₅OH + LiAlH₄ → ( (CH₂)₅O )₄AlLi + 4 HBr Followed by acidic workup to yield 4 CH₃(CH₂)₄OH

This method provides a straightforward way to convert a bromoalcohol into its parent alkanol.

Selective Reduction Strategies

In the context of multifunctional molecules like this compound, achieving selective reduction of one functional group while leaving another intact is a significant challenge in synthetic chemistry. The selective reduction of the carbon-bromine bond in the presence of the primary alcohol group requires a careful choice of reagents and conditions.

The goal of selective reduction is to favor the cleavage of the C-Br bond over the reduction of the hydroxyl group. While strong hydrides like LiAlH₄ will reduce both functional groups, other reagents can offer greater chemoselectivity. For instance, catalytic hydrogenation can sometimes be employed for the reduction of alkyl halides. However, the conditions required might also affect the alcohol group.

More sophisticated methods for the chemoselective reduction of alkyl halides in the presence of other functional groups are continually being developed. Some modern approaches might involve transition-metal-catalyzed reactions or radical-based reductions under mild conditions. These methods aim to exploit the subtle differences in reactivity between the C-Br and O-H bonds to achieve the desired transformation with high selectivity. The development of such selective strategies is crucial for the efficient synthesis of complex molecules where preserving specific functional groups is essential.

Applications of 5 Bromopentan 1 Ol in Complex Molecule Synthesis

Precursor in Pharmaceutical and Agrochemical Intermediates

The utility of 5-bromopentan-1-ol as an intermediate is well-established in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.comguidechem.comchemicalbook.com Its ability to introduce a five-carbon linker is crucial for modifying the structure and properties of parent molecules to enhance their biological activity.

This compound serves as a key starting material or intermediate in the synthesis of a range of bioactive molecules and drug candidates. myskinrecipes.com Its incorporation allows for the strategic extension of molecular scaffolds, which can be critical for optimizing interactions with biological targets.

Antiviral Agents: The compound has been used in the development of novel inhibitors against human enterovirus 71 (EV71) and coxsackievirus A16 (CVA16), the primary causative agents of hand, foot, and mouth disease (HFMD). nih.gov In one study, this compound was reacted with ethyl piperazine-1-carboxylate as a first step in synthesizing a series of heteroaromatic piperazine (B1678402) derivatives. nih.gov The resulting molecules, such as compound 8e , showed potent anti-CVA16 activity (IC₅₀ = 1.24 μM), while the related piperidine (B6355638) derivative 9e was a powerful inhibitor of EV71 (IC₅₀ = 1 μM). nih.gov

Anti-proliferative Agents: In cancer research, this compound was used to synthesize derivatives of emodin (B1671224), a natural compound with anti-cancer properties. nih.gov By using this compound to create a longer linker between the emodin core and other functional groups, researchers developed compound 7a , which displayed enhanced potency in inhibiting the growth of both HepG2 and MCF-7 cancer cell lines compared to analogues with shorter linkers. nih.gov

Hypercholesterolemia Drugs: The synthesis of Bempedoic Acid, a drug used to treat hypercholesterolemia, can be accomplished using this compound as a starting reagent. arkat-usa.org It is synthesized from 1,5-pentanediol (B104693) via a reaction with hydrobromic acid. arkat-usa.org

| Drug Candidate/Bioactive Molecule | Therapeutic Area | Role of this compound | Research Finding |

| Piperazine/Piperidine Derivatives (e.g., 8e, 9e) | Antiviral (HFMD) | Building block for the pentyl linker | Compound 9e showed potent anti-EV71 activity with an IC₅₀ of 1 μM. nih.gov |

| Emodin Derivatives (e.g., 7a) | Anti-proliferative (Cancer) | Provides a C5 linker to enhance bioactivity | Compound 7a showed enhanced growth inhibition against HepG2 and MCF-7 cells. nih.gov |

| Bempedoic Acid | Hypercholesterolemia | Precursor in the synthesis pathway | Used to create the core structure of the final drug molecule. arkat-usa.org |

The unique chemical properties of this compound make it a valuable tool for medicinal chemists in the development of novel therapeutic agents. Its bifunctionality allows it to act as a flexible linker, connecting different pharmacophores to create new molecular entities with desired therapeutic profiles. myskinrecipes.com For instance, it has been employed in the synthesis of compounds targeting various diseases, including viral infections and cancer. Research has also explored its use in creating mitochondria-targeting drugs, such as derivatives of the anti-malarial drug artemisinin (B1665778), to improve their efficacy. researchgate.net The compound's role as a precursor is fundamental in the synthesis of potential therapeutics where specific spacing and functionality are required to achieve or enhance biological effects.

This compound is an important precursor in the synthesis of modified phospholipids (B1166683) and nucleotide analogues, which are crucial for studying cellular processes and developing therapeutics.

In the field of parasitology, it has been used to create novel ether phospholipid analogues designed to improve upon existing drugs like miltefosine. nih.govmdpi.com In a study focused on developing antiparasitic agents, this compound was synthesized from 5-bromovaleric acid. nih.govmdpi.com This bromoalcohol was then converted into a ω-azidoalcohol, which served as a key building block. mdpi.com Through "click chemistry," this was reacted with various alkynes to produce a library of 1,2,3-triazole-containing phospholipids. nih.gov One such derivative, compound 27 , which features a decyl tail and a choline (B1196258) head group, demonstrated broad-spectrum antiparasitic activity against Leishmania and Trypanosoma cruzi with low toxicity. nih.govmdpi.com

Furthermore, this compound is a starting point for synthesizing nucleotide analogues. In one project, it was used to prepare a simplified analogue of cyclic ADP-ribose (cADPR), a vital secondary messenger that mobilizes calcium. nih.gov The synthesis began by protecting the hydroxyl group of this compound, followed by a reaction with di-tert-butyl phosphonate (B1237965) to introduce the phosphonate group, ultimately forming the key phosphono-alkyl chain of the nucleotide analogue after several steps. nih.gov

Role in Developing Novel Therapeutic Agents

Building Block for Advanced Materials

Beyond its biomedical applications, this compound is a valuable component in materials science for constructing specialized molecules with unique physical and chemical properties. myskinrecipes.com

The distinct structure of this compound makes it a useful building block for the synthesis of advanced materials like liquid crystals and polymers. myskinrecipes.comambeed.com Its five-carbon chain provides the necessary length and flexibility for creating the mesogenic (liquid-crystal forming) structures required for liquid crystal applications. myskinrecipes.commdpi.com For example, it has been cited in the context of synthesizing dendritic ligands for magnetic suspensions within liquid crystals. mdpi.com The dual reactivity of the compound allows for its incorporation into polymer backbones or as side chains, enabling the creation of polymers with tailored properties. myskinrecipes.com

A significant application of this compound in materials science is in the development of high-k polymer dielectric materials, which are essential for next-generation electronics and high-density energy storage. acs.orgresearchgate.net Researchers have synthesized novel polymers with high dielectric constants by utilizing this compound as a key reagent. acs.org

In one study, a series of novel high-dielectric polymers were developed based on an alkylated terphenyl structure. acs.org The synthesis began with this compound, which was used to introduce a flexible side chain with a terminal hydroxyl group to the terphenyl core. acs.org This hydroxyl group was later used for polymerization. The resulting polymers, named TP and TP-CN , exhibited excellent insulating properties and significantly higher dielectric constants than many commercial organic dielectrics. acs.org

| Polymer | Dielectric Constant (k) | Dielectric Loss | Leakage Current Density |

| TP | 6.8 | <0.02 (10³ to 10⁵ Hz) | <6 × 10⁻⁷ A/cm² (at 2 MV/m) |

| TP-CN | 8.6 | <0.02 (10³ to 10⁵ Hz) | <6 × 10⁻⁷ A/cm² (at 2 MV/m) |

These polymers, when used as a gate dielectric layer in organic thin-film transistors, yielded high charge carrier mobility, demonstrating their potential for use in advanced electronic devices. acs.org

Synthesis of Liquid Crystals and Polymers

Chiral Synthesis and Stereoselective Transformations

This compound serves as a versatile bifunctional building block in the realm of asymmetric synthesis. Its distinct termini—a nucleophile-attracting alkyl bromide and a modifiable primary alcohol—allow for sequential and controlled introduction of chirality or for its participation in stereoselective reactions after suitable derivatization. The five-carbon chain provides flexibility and a specific spatial distance between reactive centers, which can be crucial in the construction of complex chiral molecules.

Enantioselective Reactions Involving this compound Derivatives

Derivatives of this compound are instrumental in developing chiral catalysts and participating in enantioselective transformations. The hydroxyl group is often a handle for introducing a chiral auxiliary or a catalytic moiety, while the bromo group allows for subsequent coupling or cyclization steps.

One significant application is in the synthesis of chiral ligands for asymmetric catalysis. For instance, this compound has been used as a starting material in the creation of P-chiral bis-phosphine oxide catalysts. whiterose.ac.uk In a documented synthesis, the hydroxyl group of this compound is reacted to link it to a chiral scaffold, demonstrating its utility in forming complex catalytic structures. whiterose.ac.uk Although the resulting catalyst in this specific study showed moderate enantioselectivity (60% ee), it highlights the role of the this compound fragment in the systematic design of new chiral catalysts. whiterose.ac.uk

Furthermore, derivatives of this compound can act as key intermediates in stereoselective reactions. For example, related structures are pivotal in asymmetric catalysis. The compound 5-(3,4-Methylenedioxyphenyl)pentan-1-ol, which can be conceptualized as a derivative of this compound via a substitution reaction, serves as a key intermediate in enantioselective Friedel-Crafts reactions. This underscores the potential of the C5-O backbone, derived from this compound, in facilitating highly selective bond formations. The initial bromo- and hydroxyl- functionalities allow for the synthesis of such advanced intermediates.

| Catalyst/Intermediate Type | Synthetic Application | Research Finding |

| P-Chiral Bis-phosphine Oxide | Asymmetric Reduction | Catalyst synthesized using a this compound derived fragment achieved 60% enantiomeric excess (ee) in the reduction of ketimines. whiterose.ac.uk |

| Aryl-substituted Pentan-1-ol | Enantioselective Friedel-Crafts | 5-(3,4-Methylenedioxyphenyl)pentan-1-ol serves as a crucial intermediate, highlighting the utility of the pentan-1-ol scaffold in asymmetric catalysis. |

Synthesis of Optically Active Compounds

The utility of this compound extends to its role as a precursor in the total synthesis of optically active natural products and other chiral molecules. Its defined carbon chain and dual functionality are leveraged to build complex stereocenters.

A notable example is its use in the convergent total synthesis of the 16-membered macrolactone, (-)-A26771B. rsc.org In this multi-step synthesis, this compound is a key starting material for one of the major fragments of the final molecule. The synthesis of the C-9 fragment, (R)-non-8-en-2-ol, begins with commercially available 1,5-pentanediol, which is converted to this compound in an 85% yield by heating with a 47% hydrobromic acid solution in toluene (B28343). rsc.org

The resulting this compound undergoes oxidation of the alcohol to an aldehyde, followed by a Wittig reaction to produce 6-bromo-1-hexene. rsc.org This intermediate is then converted into a Grignard reagent and reacted with (R)-propylene oxide in the presence of a copper cyanide catalyst. This key step establishes the desired (R)-configuration at the C2 position, yielding the optically active alcohol (R)-non-8-en-2-ol with an 89% yield. rsc.org This synthetic sequence showcases how this compound can be elaborated into a chiral fragment containing a new stereocenter, which is essential for the final macrocyclization and completion of the natural product synthesis. rsc.org

Mechanistic and Theoretical Studies of 5 Bromopentan 1 Ol Reactions

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For 5-bromopentan-1-ol, these methods can model reaction pathways, characterize transition states, and simulate the dynamics of its interactions in various environments.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and predict their reactivity. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for transition states.

For reactions involving this compound, DFT can be used to model competing pathways, such as nucleophilic substitution (SN2) versus elimination (E2). For instance, in the presence of a base, this compound can undergo either an intermolecular SN2 reaction, an intramolecular SN2 reaction (Williamson ether synthesis) to form tetrahydropyran (B127337), or an E2 elimination to yield pent-4-en-1-ol. stackexchange.com DFT calculations can determine the geometries of the transition states for each of these pathways and their corresponding activation energies. This allows researchers to predict how factors like solvent polarity and base strength will influence which reaction pathway dominates.

Studies on similar haloalkanes demonstrate that DFT is effective for calculating bond dissociation energies (BDE) and Gibbs free energies of reaction (ΔG), which are critical for understanding reaction feasibility. rsc.org For example, DFT can be used to calculate the energy required to cleave the C-Br bond in this compound, providing insight into its susceptibility to radical reactions or reductive processes. rsc.org

Table 1: Illustrative Data from DFT Analysis of Competing Reactions

| Reaction Pathway | Key Influencing Factors | Predicted Outcome from DFT |

|---|---|---|

| Intermolecular SN2 | Strong, non-bulky nucleophile; polar aprotic solvent | Lower activation energy for substitution at the C-Br carbon. |

| Intramolecular SN2 | Deprotonation of the alcohol; flexible chain conformation | Calculation of the transition state for ring closure to form tetrahydropyran. |

| E2 Elimination | Strong, sterically hindered base; higher temperatures | Lower activation energy for the concerted removal of HBr. |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding reactivity in solution or at interfaces. For this compound, MD simulations can reveal crucial information about its conformational preferences, solvation, and interactions with other species. nottingham.ac.uk

The flexible five-carbon chain of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape to determine the probability of the molecule adopting a geometry suitable for intramolecular reactions, such as the cyclization to form tetrahydropyran. The simulation can track the distance between the oxygen of the hydroxyl group and the bromine-bearing carbon to assess the likelihood of an intramolecular attack.

Furthermore, MD simulations are valuable for studying the behavior of this compound in complex, heterogeneous environments. For example, simulations of mixed monolayers containing bromoalkanes at aqueous surfaces have been used to understand their packing and organization, which influences properties like water evaporation. rsc.org Such studies are relevant for understanding how this compound might behave in multiphase systems or as part of a larger molecular assembly. rsc.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a bridge between the accuracy of quantum chemistry and the efficiency of classical molecular mechanics, making them ideal for studying reactions in large, complex systems like enzymes or solvated clusters. kit.eduub.edu In a QM/MM approach, the chemically active region of the system (e.g., the reacting bonds of this compound and the attacking nucleophile) is treated with a high-level QM method like DFT. The rest of the system, such as the surrounding solvent molecules or the protein scaffold, is treated with a less computationally expensive MM force field. kit.edu

While specific QM/MM studies on this compound are not prevalent, the methodology is perfectly suited for investigating its reactions in biological or condensed-phase environments. For example, if this compound were a substrate for an enzyme, a QM/MM simulation could be used to model its binding in the active site and the subsequent catalytic transformation. The QM region would include the substrate and key amino acid residues involved in catalysis, while the rest of the enzyme and surrounding water would be the MM region. acs.org This approach allows for the accurate calculation of reaction barriers and mechanisms within a realistic representation of the complex environment, which is intractable for purely QM methods. kit.edu

Molecular Dynamics (MD) Simulations of Reactivity

Kinetic and Thermodynamic Investigations

Experimental studies on reaction kinetics and thermodynamics provide the real-world data that computational models aim to reproduce and explain. These investigations measure reaction rates, determine the influence of various conditions, and quantify the energy changes associated with the transformation of this compound.

The study of reaction kinetics involves measuring the rate at which reactants are consumed and products are formed. For this compound, kinetic studies are essential for understanding how reaction conditions can be manipulated to favor a desired outcome.

A classic example is the synthesis of this compound itself from 1,5-pentanediol (B104693) and hydrobromic acid. The reaction is typically performed at an elevated temperature (70–80°C) over a long period (15 hours), indicating that the reaction has a significant activation barrier. chemicalbook.com Kinetic monitoring, often using techniques like thin-layer chromatography (TLC), is used to determine when the reaction has reached completion.

Kinetic investigations are also crucial for dissecting the competition between substitution and elimination reactions. stackexchange.com The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. In contrast, the rate of the E2 reaction depends on the concentration of both the substrate and the base. By systematically varying concentrations, temperature, and solvent, the rate laws and rate constants for each pathway can be determined. For instance, using a strong, bulky base like potassium tert-butoxide would be expected to increase the rate of the E2 elimination relative to the SN2 substitution.

Thermodynamic investigations focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. The key parameters are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For reactions of this compound, these parameters can be determined experimentally through calorimetry or by measuring the equilibrium constant of a reaction at different temperatures (van 't Hoff plot). Computationally, methods like DFT can provide reliable estimates of these thermodynamic quantities. rsc.org

Consider the intramolecular Williamson ether synthesis, where the alkoxide of this compound cyclizes to form tetrahydropyran and a bromide ion. stackexchange.com

Gibbs Free Energy (ΔG): Given that the reaction is generally favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) is expected to be negative, indicating a spontaneous process under appropriate basic conditions.

Table 2: Summary of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 118709 |

| 1,5-Pentanediol | 8115 |

| Tetrahydropyran | 7999 |

| Potassium tert-butoxide | 6790 |

| Hydrobromic acid | 260 |

| Palmitic acid | 985 |

Advanced Characterization and Analytical Methodologies in Research

Chromatographic Methods

Chromatographic techniques are essential for separating 5-Bromopentan-1-ol from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is a widely used method for analyzing volatile compounds like this compound. rsc.org In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities. nih.govuark.edu This is particularly useful for monitoring the progress of synthesis reactions and for quality control. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used for non-volatile or thermally sensitive compounds. ijsrtjournal.comaustinpublishinggroup.com While GC is often suitable for this compound, HPLC and UPLC can be employed for the analysis of its derivatives or in complex matrices where GC may not be optimal. bldpharm.comgoogle.com UPLC, an advancement of HPLC, utilizes smaller particle sizes in the column packing, leading to higher resolution, faster analysis times, and increased sensitivity. ijsrtjournal.comresearchgate.net These techniques are valuable for the purification and quantitative analysis of this compound and related compounds in various research and industrial applications. bldpharm.comgoogle.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in synthetic chemistry for rapidly monitoring the progress of a reaction. wisc.edusigmaaldrich.com Its simplicity, speed, and low cost make it an indispensable tool for qualitatively assessing the consumption of starting materials and the formation of products. wisc.eduwsu.edu The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu In the context of reactions involving this compound, TLC is crucial for determining reaction completion, for instance, in its synthesis from 1,5-pentanediol (B104693). chemicalbook.comguidechem.comarkat-usa.org

In a typical normal-phase TLC setup using silica gel plates, separation is governed by polarity. mit.edu More polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). mit.edureading.ac.uk Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. mit.edu

The progress of a reaction is monitored by spotting the TLC plate with three lanes: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. mit.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while the spot for the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. chemicalbook.comguidechem.com

For reactions involving this compound, which lacks a strong UV chromophore, visualization of the TLC plate after development requires specific techniques. While some compounds can be seen under a UV lamp (254 nm), others necessitate the use of chemical stains. wsu.edu Common destructive visualization methods include dipping the plate in a staining solution, such as p-anisaldehyde or potassium permanganate (B83412), followed by gentle heating, or placing it in an iodine chamber where compounds will appear as brown spots. arkat-usa.orgmit.edursc.org

A key step in TLC analysis is the selection of an appropriate mobile phase (eluent). The goal is to find a solvent system that provides good separation between the reactant and product spots, ideally with Rf values between 0.2 and 0.8. mit.edureddit.com For the synthesis of this compound from the more polar 1,5-pentanediol, a common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate (B1210297). chemicalbook.comarkat-usa.org In one documented synthesis, an 8:1 mixture of petroleum ether and ethyl acetate was used to monitor the reaction's progress. chemicalbook.comguidechem.com The less polar product, this compound, would exhibit a higher Rf value than the more polar starting material, 1,5-pentanediol.

The following table provides examples of TLC systems used for monitoring reactions involving compounds with similar functionalities to this compound and its precursors.

| Reactant(s) | Product | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Research Context |

| 1,5-Pentanediol | This compound | Silica Gel | Petroleum Ether:Ethyl Acetate (8:1 v/v) | Chemical Stain / Iodine | Synthesis of this compound. chemicalbook.comguidechem.com The disappearance of the starting material spot indicates reaction completion. |

| 1,5-Pentanediol | This compound | Silica Gel | 20-25% Ethyl Acetate in Hexane | p-Anisaldehyde Stain / Iodine / UV Light | Synthesis of this compound. arkat-usa.org |

| Bromo acetal, Phthalimide | N-substituted phthalimide | Silica Gel | Not specified | Not specified | Monitoring the N-alkylation reaction of phthalimide. |

| This compound, 3,4-Dihydropyran | 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran | Silica Gel | Not specified | Not specified | Monitoring the protection of the alcohol group. arkat-usa.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 5-Bromopentan-1-ol Transformations

The transformation of this compound and its precursors is an active area of research, with a focus on developing more efficient, selective, and sustainable catalytic systems.

A notable development has been in the synthesis of 5-bromo-1-pentene (B141829), a direct precursor that can be hydrolyzed to this compound. A patented method avoids many of the challenges of traditional dehydrohalogenation by using a solvent-assisted catalytic system. fishersci.ca This process employs N,N-Dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide (HMPA) as a catalyst to achieve the selective elimination of hydrogen bromide from 1,5-dibromopentane. fishersci.ca The resulting 5-bromo-1-pentene is then hydrolyzed to the target alcohol. fishersci.ca While this method offers a more streamlined workflow, research continues into catalysts that can improve the yield and reduce costs associated with reagents like HMPA.

Future research is anticipated to explore transition metal catalysis for more direct and novel transformations of this compound itself. For instance, catalysts based on nickel, palladium, and other transition metals are widely used for cross-coupling and polymerization reactions. wikidata.org The principles of coordination polymerization, which utilize transition metal catalysts to control polymer structure, could potentially be adapted for reactions involving this compound to create new functional polymers. wikidata.org Furthermore, the field of photoredox catalysis, which uses light to drive chemical reactions, offers a promising avenue for activating the carbon-bromine bond in this compound for new types of radical-based transformations, similar to those seen with its derivatives. fishersci.ca

| Catalytic System | Starting Material | Transformation | Product | Key Features |

| HMPA / DMF | 1,5-Dibromopentane | Catalytic Dehydrohalogenation & Hydrolysis | This compound | Eliminates toxic solvents, streamlined workflow. fishersci.ca |

| Transition Metal Catalysts | Olefins / Dienes | Coordination Polymerization | Polyolefins | Potential for creating novel functional polymers from this compound derivatives. wikidata.org |

| Photoredox Catalysis | 5-Bromo-1-pentene | Atom-Transfer Radical Addition (ATRA) | Fluorinated Surfactants | Potential for new radical-based transformations of this compound. fishersci.ca |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automation represents a significant frontier. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. fishersci.ie

Automated flow systems are particularly well-suited for synthesizing libraries of compounds for drug discovery and for optimizing reaction conditions with minimal human intervention. fishersci.ie The synthesis of this compound itself from 1,5-pentanediol (B104693) is a process with high industrial scalability that can be adapted for flow reactors. fishersci.ca

Future applications will likely involve using this compound as a key building block in automated, multi-step syntheses. Its dual functionality allows for sequential reactions; for example, the hydroxyl group could be reacted in a first flow reactor, and the product then immediately channeled into a second reactor where the bromine atom undergoes a nucleophilic substitution. Segmented flow techniques, which use discrete "plugs" of reactants, could enable the rapid generation and screening of a wide array of derivatives from this compound, accelerating the discovery of new molecules with desired properties. fishersci.ie

Applications in Supramolecular Chemistry and Nanomaterials

The unique structure of this compound makes it an attractive component for the construction of complex supramolecular assemblies and for the functionalization of nanomaterials. Its five-carbon chain provides flexibility, while its two distinct functional groups allow it to act as a versatile linker.

In supramolecular chemistry, derivatives of this compound have been used to create advanced functional materials. For example, 5-bromo-1-pentene is used in the mono-alkylation of cyclodextrins, leading to the formation of amphiphilic polymers. fishersci.ca The terminal double bond in this case allows for further modifications via reactions like thiol-ene click chemistry, enhancing the material's versatility. fishersci.ca

In nanotechnology, derivatives like 5-bromovaleric acid are employed to functionalize nanodiamonds, creating surfaces with carboxylic acid groups that can be used for further conjugation, such as in drug delivery systems. fishersci.fisigmaaldrich.com The ability to prepare such nanomaterials is fundamental to harnessing the potential of nanotechnology for applications ranging from molecular labeling to medical treatments. fishersci.se Future work will likely see this compound used directly as a linker to attach specific molecules or targeting ligands to the surface of nanoparticles, leveraging its hydroxyl and bromo functionalities for orthogonal conjugation strategies.

Investigation of Biological Activity and Mechanistic Pathways (beyond general biological research mentions)

While this compound serves as a general building block in medicinal chemistry, recent research has delved into more specific and mechanistically detailed biological applications. fishersci.co.uk These studies move beyond simple synthesis, using the compound to probe and influence specific biological pathways.

A significant area of research is in the development of targeted therapeutics. In one study, a derivative of this compound was used as a five-carbon alkyl spacer to attach the drug artelinic acid to a triphenylphosphonium (TPP) cation. fishersci.nowikipedia.org Because TPP is lipophilic and cationic, it accumulates specifically within mitochondria. fishersci.no This strategy allowed researchers to investigate how targeting artemisinin's action to the mitochondria affects its anticancer activity, revealing that the resulting conjugate (ARTa-TPP) had significantly increased cytotoxicity against several cancer cell lines. fishersci.no The study further suggested that this enhanced toxicity is at least partially mediated by heme, demonstrating a specific mechanistic pathway. fishersci.no

In another targeted approach, this compound was used to synthesize 3-hydroxypyridine-2-thione, a molecule designed to act as a zinc-binding group for inhibiting histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. fishersci.co.uknih.gov

Furthermore, this compound is a key starting material in the synthesis of novel "click phospholipids" designed to have antiparasitic activity. sigmaaldrich.com In a study targeting Trypanosoma cruzi, the parasite that causes Chagas disease, a phospholipid derivative synthesized from this compound was found to be the most potent compound against all developmental stages of the parasite. sigmaaldrich.com

These emerging avenues demonstrate a shift towards using this compound not just as a simple linker, but as a strategic tool to create sophisticated molecules that can interact with specific biological targets and elucidate complex mechanistic pathways.

| Research Area | Application of this compound | Biological Target/Pathway | Key Finding |

| Targeted Anticancer Agents | Used as a pentyl spacer in a mitochondria-targeting artemisinin (B1665778) derivative (ARTa-TPP). fishersci.no | Mitochondria, Heme-mediated cytotoxicity | ARTa-TPP showed significantly increased cytotoxicity against cancer cells (e.g., HepG2, MCF-7) with IC50 values below 10 μM. fishersci.no |

| Enzyme Inhibition | Reactant in the synthesis of a zinc-binding group for HDAC inhibitors. fishersci.co.uknih.gov | Histone Deacetylase (HDAC) | Serves as a key building block for creating specific enzyme inhibitors. fishersci.co.uknih.gov |

| Antiparasitic Drug Development | Starting material for the synthesis of novel click phospholipids (B1166683). sigmaaldrich.com | Trypanosoma cruzi (all developmental stages) | A resulting phospholipid derivative was the most potent compound tested against the parasite. sigmaaldrich.com |

| Antiviral Research | Direct activity | Enterovirus 71 (EV71) | Showed significant inhibition of EV71 at concentrations from 1 to 100 μM. |

| Apoptosis Induction | Direct activity | MCF-7 breast cancer cells | Induced apoptosis at concentrations below 10 μM by modulating Bcl-2 family proteins. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromopentan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of 1,5-pentanediol with hydrogen bromide (HBr). Key parameters include solvent choice (e.g., benzene or water), temperature (70–80°C in benzene ), and reaction time. For example, highlights that using HBr in benzene under reflux achieves higher yields due to better HBr dissolution and reduced side reactions. Post-reaction steps like neutralization (with NaOH), extraction (using dichloromethane), and drying (with Na₂SO₄) are critical for purity. Yield optimization may require iterative adjustments to HBr stoichiometry and solvent polarity.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Standard characterization includes:

- NMR Spectroscopy : ¹H NMR to identify peaks for the hydroxyl (-OH, δ 1.5–2.0 ppm), bromine-adjacent CH₂ (δ 3.4–3.6 ppm), and alkyl chain protons. ¹³C NMR confirms the Br-bearing carbon (δ 30–35 ppm) .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Chromatography : GC-MS or HPLC to verify purity (>95% by area normalization).

Reproducibility requires adherence to protocols in , such as documenting all steps and cross-referencing with literature spectra .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., elimination vs. substitution) during this compound synthesis?

- Methodological Answer : The balance between SN2 substitution and E2 elimination depends on steric hindrance and base strength. Using bulky bases (e.g., KOtBu) or elevated temperatures favors elimination, producing pentene derivatives. In contrast, polar aprotic solvents (e.g., DMF) and weaker bases (e.g., NaHCO₃) promote SN2 mechanisms. Computational studies (DFT calculations) can model transition states to predict pathway dominance. ’s analysis of analogous bromoalkanes supports this approach .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer : Its bifunctional -OH and -Br groups enable diverse transformations. For example, describes its use in synthesizing 7-oxooctanal:

Coupling : React with β-ketoester under basic conditions to form a C-C bond.

Decarboxylation : Acidic hydrolysis removes CO₂, yielding a secondary alcohol.

Oxidation : TEMPO-mediated oxidation converts the alcohol to a ketone .

Such methodologies require careful monitoring of reaction intermediates via TLC or LC-MS.

Q. How should researchers address contradictions in published data (e.g., variable NMR shifts or conflicting yields)?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or instrumentation calibration. To resolve:

- Reproduce Experiments : Follow protocols verbatim from conflicting studies, ensuring identical reagents and equipment.

- Control Experiments : Test variables (e.g., solvent purity, drying agents) systematically.

- Collaborative Verification : Share samples with independent labs for cross-validation, as recommended in ’s reproducibility guidelines .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) can model bond dissociation energies (C-Br vs. C-O) and nucleophilic attack trajectories. Software like Gaussian or ORCA simulates reaction pathways, while databases like Reaxys provide empirical data for benchmarking. ’s use of PubChem data for analogous compounds illustrates this strategy .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in kinetic studies?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ( ) .

- Ventilation : Use fume hoods to avoid inhaling vapors (face velocity ≥100 ft/min per ) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Documentation and Reproducibility

Q. How should researchers document synthetic procedures for peer-reviewed publication?

- Experimental Section : Detail reagents (grades, suppliers), equipment (model numbers), and step-by-step protocols.

- Supplementary Data : Include NMR/IR spectra, chromatograms, and raw yield data.

- Reproducibility Notes : Highlight critical steps (e.g., drying time, temperature ramps) and potential pitfalls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.